molecular formula C19H10ClF3N2S B2653757 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 338963-44-3

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2653757
CAS No.: 338963-44-3
M. Wt: 390.81
InChI Key: FARIEHMQZOFAJC-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile (CAS: 338963-37-4) is a nicotinonitrile derivative with a pyridine core substituted at positions 2, 4, and 6. Its molecular formula is C₁₉H₁₀ClF₃N₂S, and its molar mass is approximately 390.84 g/mol (calculated). The compound features:

  • Position 4: A trifluoromethyl (–CF₃) group, a strong electron-withdrawing substituent that enhances metabolic stability and polarity.
  • Position 6: A 4-chlorophenyl group (–C₆H₄Cl), introducing additional electron-withdrawing effects and halogen-bonding capabilities.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2S/c20-13-8-6-12(7-9-13)17-10-16(19(21,22)23)15(11-24)18(25-17)26-14-4-2-1-3-5-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARIEHMQZOFAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Representation

The compound's structure includes a trifluoromethyl group, a chlorophenyl moiety, and a phenylsulfanyl group, contributing to its reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of nicotinonitrile compounds exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may possess similar efficacy .

Inhibitors of Enzymatic Activity
This compound has been investigated as a potential inhibitor of specific enzymes relevant to cancer progression, such as transglutaminase 2. Inhibitors of this enzyme have shown promise in reducing tumor metastasis .

Agrochemical Applications

Pesticidal Properties
The structure of this compound suggests potential use as an insecticide or fungicide. Compounds with similar structures have been reported to have effective nematicidal activity against parasitic nematodes, making this compound a candidate for agricultural applications .

Material Science

Polymer Additives
Due to its unique chemical properties, this compound may serve as an additive in polymer formulations, enhancing thermal stability and mechanical properties. Studies have shown that integrating such compounds can improve the performance characteristics of polymers used in various industrial applications .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Nicotinonitrile DerivativeAnticancer15
Similar CompoundEnzyme Inhibition10
Trifluoromethyl CompoundPesticidal Activity20

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various nicotinonitrile derivatives. The results indicated that modifications to the phenyl and trifluoromethyl groups significantly enhanced inhibitory activity against cancer cell lines, providing a basis for further development of this compound as a therapeutic agent .

Case Study 2: Agrochemical Application

Research conducted on similar compounds demonstrated their effectiveness as nematicides in agricultural settings. The study highlighted the importance of chemical structure in determining biological efficacy against nematodes, underscoring the potential for developing new agrochemicals based on this compound .

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Nicotinonitrile Derivatives

Compound Name (CAS) Position 2 Substituent Position 4 Substituent Position 6 Substituent Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound (338963-37-4) Phenylsulfanyl Trifluoromethyl 4-Chlorophenyl C₁₉H₁₀ClF₃N₂S 390.84 High lipophilicity; strong electron-withdrawing groups
2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (332110-04-0) 4-Bromobenzylthio Trifluoromethyl 2-Thienyl C₁₉H₁₂BrF₃N₂S₂ 469.03 Bromine enhances halogen bonding; thienyl enables sulfur-mediated interactions
4-(4-Chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile (332911-11-2) Ethylsulfanyl 4-Chlorophenyl 4-Methylphenyl C₂₁H₁₇ClN₂S 364.89 Ethyl group reduces steric hindrance; methylphenyl increases hydrophobicity
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile (338963-45-4) 4-Methylphenylsulfanyl Trifluoromethyl 4-Chlorophenyl C₂₀H₁₂ClF₃N₂S 404.84 Methylphenyl enhances lipophilicity; positional similarity to target compound
2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile (Not provided) 4-Chlorophenylsulfanyl Trifluoromethyl Phenyl C₁₉H₁₀ClF₃N₂S 390.84 Positional isomer of target; swapped substituents at positions 2 and 6

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl and aryl groups in the target compound increase logP compared to analogues with smaller substituents (e.g., ethylsulfanyl in CAS 332911-11-2) .
  • Solubility: The hydroxyl-containing analogue (2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile, CAS 3335-44-2) has higher aqueous solubility due to hydrogen-bonding capacity, unlike the sulfanyl-substituted derivatives .

Biological Activity

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory properties, cytotoxicity, and enzyme inhibition.

Chemical Structure

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility. The presence of electron-withdrawing groups like trifluoromethyl and chlorine can significantly influence the compound's interactions with biological targets.

Anti-Inflammatory Activity

Research has indicated that compounds with similar structural motifs exhibit anti-inflammatory properties. For instance, studies using the RAW264.7 cell line demonstrated that the compound could reduce cytokine secretion in response to lipopolysaccharide (LPS) stimulation. The mechanism appears to involve modulation of signaling pathways related to inflammation, although specific pathways for this compound require further investigation .

Cytotoxicity

Cytotoxicity assays are essential for evaluating the potential of any new drug candidate. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown moderate activity against breast cancer cell lines (MCF-7), indicating that this compound may also possess anticancer properties .

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest. Specifically, it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. Compounds containing trifluoromethyl groups often show increased binding affinity due to their ability to form halogen bonds with amino acid residues in the active site of these enzymes .

Table 1: Summary of Biological Activities

Activity Assay Type Result Reference
Anti-inflammatoryELISA (RAW264.7 cells)Reduced cytokine secretion
CytotoxicityMTT Assay (MCF-7 cells)Moderate cytotoxicity observed
Enzyme InhibitionAChE/BChE Inhibition AssayIC50 values indicate moderate inhibition

Case Study: Anti-inflammatory Mechanism

In a study focusing on similar compounds, docking studies revealed that the trifluoromethyl group enhances binding to inflammatory mediators, suggesting a potential mechanism for the observed anti-inflammatory effects. The interactions likely involve hydrogen bonding and halogen bonding, which facilitate stronger binding affinities to target proteins involved in inflammation .

Q & A

Q. What are the recommended synthetic routes for 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield?

The synthesis of nicotinonitrile derivatives often employs multicomponent domino reactions or condensation strategies. For example, structurally similar compounds (e.g., 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one) are synthesized via condensation of aldehydes (e.g., 4-chlorobenzaldehyde) with acetyl thiophene and ethyl cyanoacetate in the presence of ammonium acetate . Optimization of catalysts (e.g., Knoevenagel or Hantzsch reaction conditions) and solvent systems (e.g., ethanol or DMF) is critical. Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve cyclization efficiency. Yields typically range from 50–75%, with purity confirmed by elemental analysis (e.g., ±0.3% deviation for C, H, N) .

Q. How can NMR and FT-IR spectroscopy be utilized to confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for chlorophenyl and phenylsulfanyl groups) and the trifluoromethyl (CF₃) carbon (δ ~120 ppm, quartets due to ¹³C-¹⁹F coupling). The nitrile (CN) group is observed indirectly via adjacent protons .
  • FT-IR : Stretching vibrations for C≡N (~2220 cm⁻¹), C-F (1100–1200 cm⁻¹), and S-C (600–700 cm⁻¹) confirm functional groups .
  • Cross-validation : Compare experimental data with computed spectra (e.g., PubChem entries for analogous compounds) to resolve ambiguities .

Q. What analytical techniques are suitable for assessing purity, and how should discrepancies in elemental analysis data be addressed?

Elemental analysis (EA) is standard, but discrepancies between calculated and observed values (e.g., ±0.5% for C/H/N) may arise from hygroscopicity or incomplete crystallization. Complementary methods include:

  • HPLC-MS : To detect trace impurities (e.g., unreacted intermediates).
  • X-ray crystallography : Resolve structural defects (e.g., used single-crystal XRD with R factor <0.04 for precise validation).
    If EA deviations exceed 0.5%, recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/EtOAc) is recommended .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action in biological systems, particularly regarding KHK inhibition?

Nicotinonitrile derivatives (e.g., LY3522348) act as ketohexokinase (KHK) inhibitors. To study mechanisms:

  • Enzyme assays : Measure IC₅₀ values using recombinant hKHK-C/A isoforms. For example, LY3522348 showed IC₅₀ = 2–5 nM via fluorescence polarization .
  • Docking studies : Use software like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets.
  • Mutagenesis : Identify critical residues (e.g., Phe⁵⁰ in KHK) by substituting with alanine and assessing activity loss .

Q. How do substituent modifications (e.g., replacing phenylsulfanyl with pyren-1-yl) impact photophysical properties and material applications?

Substituents alter conjugation and steric effects:

  • Pyren-1-yl groups (): Enhance π-π stacking, red-shifting UV-Vis absorption (λmax ~350→450 nm) and increasing fluorescence quantum yield (ΦF ~0.4→0.8).
  • Trifluoromethyl : Improves thermal stability (TGA shows decomposition >250°C).
    Applications in OLEDs or sensors require tuning substituents for desired bandgap and solubility (e.g., dimethylamino groups in 6b improve solubility in polar solvents) .

Q. What computational methods are recommended for predicting reactivity and regioselectivity in further functionalization?

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict electrophilic substitution sites. The C-5 position in nicotinonitrile is often more reactive due to electron-withdrawing CF₃ and CN groups.
  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., chlorophenyl groups (σ ~0.23) favor nucleophilic attack at C-2) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically analyzed?

  • Pharmacokinetics : Assess bioavailability (e.g., logP ~3.5 for this compound may limit aqueous solubility).
  • Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites (e.g., sulfoxide formation via CYP450 oxidation).
  • Dose-response : Reconcile IC₅₀ discrepancies by adjusting for protein binding (e.g., >95% binding in plasma reduces free drug concentration) .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for nitrile stability.
  • Safety : Handle phenylsulfanyl intermediates in fume hoods (toxicity data in ).
  • Data validation : Cross-reference spectral data with crystallographic databases (e.g., CCDC) to avoid overreliance on single techniques .

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